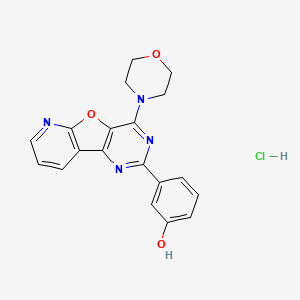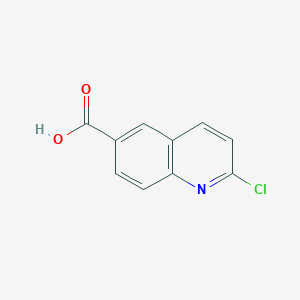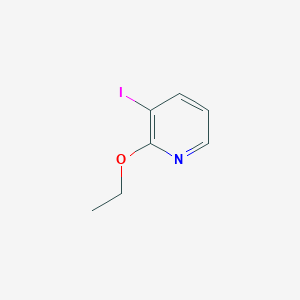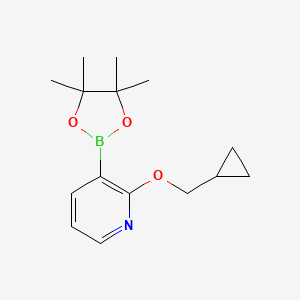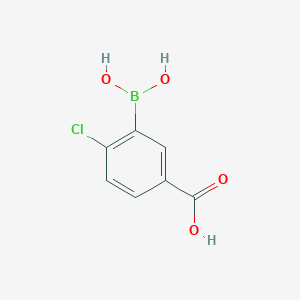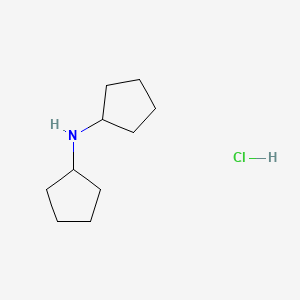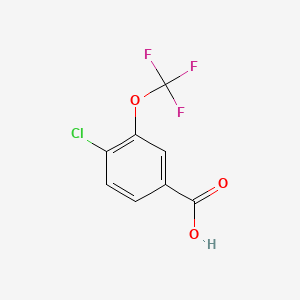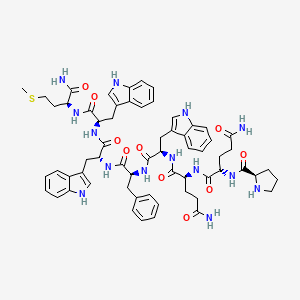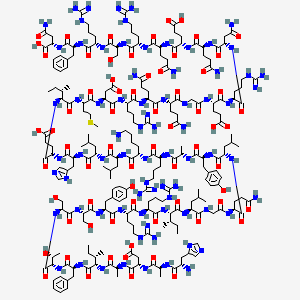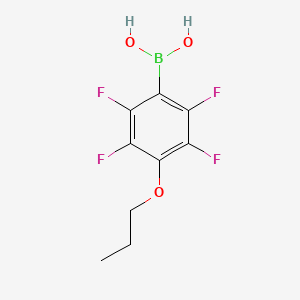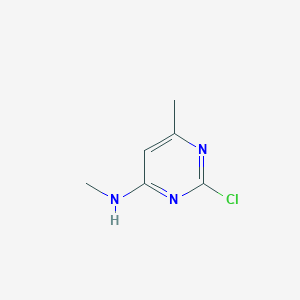
2-Chloro-N,6-dimethylpyrimidin-4-amine
Overview
Description
2-Chloro-N,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3. It has a molecular weight of 157.6 . It is a solid substance .
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8ClN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3, (H,8,9,10) .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-anilinopyrimidines by aromatic nucleophilic substitution with differently substituted anilines . The substituents had a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 157.6 .Scientific Research Applications
Antifungal Applications
The compound 2-Chloro-N,6-dimethylpyrimidin-4-amine and its derivatives have demonstrated promising applications in antifungal research. Notably, certain derivatives have shown effectiveness against fungi such as Aspergillus terreus and Aspergillus niger. The study emphasized the potential of synthesized dimethylpyrimidin-derivatives as biologically active agents that could be developed into useful antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antiangiogenic Potential
In the field of cancer research, derivatives of this compound have been examined for their antiangiogenic properties. This was studied through molecular docking, showcasing these derivatives as potent candidates in inhibiting VEGFR-2 kinase, which plays a crucial role in angiogenesis. The binding energy and RMSD values obtained from the docking studies indicate the potential of these compounds in serving as effective antiangiogenic agents (Jafar & Hussein, 2021).
Molecular Recognition and Drug Design
The structural analysis of this compound derivatives has provided insights into their potential in drug design, focusing on molecular recognition processes involving hydrogen bonding. This is crucial for targeted drug action, especially in pharmaceuticals containing this functionality (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Supramolecular Chemistry
Derivatives of this compound have been extensively studied in supramolecular chemistry, particularly in the formation of cocrystals with carboxylic acids. The studies highlight the versatility of the pyrimidine unit as a building block in supramolecular assemblies, offering valuable insights into the formation of hydrogen-bonded networks and the design of functional materials (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
While the specific future directions for 2-Chloro-N,6-dimethylpyrimidin-4-amine are not mentioned in the search results, it’s worth noting that similar compounds have been evaluated for their potential bioactivity . For instance, some 2-anilinopyrimidine derivatives have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .
properties
IUPAC Name |
2-chloro-N,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-5(8-2)10-6(7)9-4/h3H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRJBFZIBXQRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600563 | |
| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3569-33-3 | |
| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,6-dimethylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



